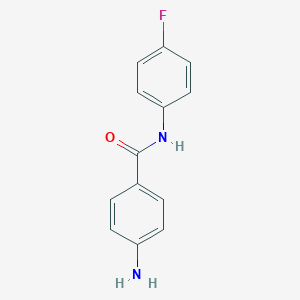

4-amino-N-(4-fluorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHVHHJBSMNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363656 | |

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698988-07-7 | |

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-amino-N-(4-fluorophenyl)benzamide, a key intermediate in medicinal chemistry and drug discovery. The document details a reliable synthetic pathway, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process commencing with the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the intermediate nitro compound.

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

The initial step involves the nucleophilic acyl substitution reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as toluene, in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of this compound

The subsequent and final step is the reduction of the nitro group of N-(4-fluorophenyl)-4-nitrobenzamide to an amine. A standard and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent, such as ethanol, at elevated temperatures.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate can be employed.[2]

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

-

To a solution of 4-fluoroaniline (1.0 eq) in toluene, add diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the mixture at room temperature.

-

Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in toluene dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Synthesis of this compound

-

To a solution of N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[1]

-

Heat the reaction mixture to 70°C and stir until the reaction is complete as monitored by TLC.[1]

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods. The expected data are summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₁FN₂O |

| Molecular Weight | 230.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following tables provide the expected spectral data based on the structure of this compound and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -NH- (amide) |

| ~7.75 | dd | 2H | Ar-H (ortho to -C=O) |

| ~7.65 | dd | 2H | Ar-H (ortho to -NH of fluorophenyl ring) |

| ~7.15 | t | 2H | Ar-H (meta to -NH of fluorophenyl ring) |

| ~6.60 | d | 2H | Ar-H (meta to -C=O) |

| ~5.80 | s (br) | 2H | -NH₂ (amino) |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (amide) |

| ~159.0 (d) | C-F |

| ~152.0 | C-NH₂ |

| ~136.0 | C (quaternary, attached to NH) |

| ~129.0 | Ar-CH (ortho to -C=O) |

| ~122.0 (d) | Ar-CH (ortho to -NH of fluorophenyl ring) |

| ~121.0 | C (quaternary, attached to C=O) |

| ~115.0 (d) | Ar-CH (meta to -NH of fluorophenyl ring) |

| ~113.0 | Ar-CH (meta to -C=O) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching (amine) |

| 3300 - 3200 | N-H stretching (amide) |

| 1640 - 1620 | C=O stretching (amide I) |

| 1600 - 1580 | N-H bending (amine) |

| 1550 - 1510 | N-H bending (amide II) |

| 1250 - 1230 | C-F stretching |

Table 4: Predicted Mass Spectrometry Data

| Technique | Expected m/z |

| ESI-MS | [M+H]⁺ = 231.09, [M+Na]⁺ = 253.07 |

Logical Relationship of Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic and Synthetic Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

Spectroscopic Data

The structural features of 4-amino-N-(4-fluorophenyl)benzamide, including the aromatic rings, amide linkage, amino group, and fluorine substituent, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below, with the proton and carbon numbering corresponding to the structure in Figure 1.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | H-8 (Amide NH) |

| ~7.7 | Doublet of doublets | 2H | H-6, H-7 |

| ~7.6 | Doublet | 2H | H-2, H-3 |

| ~7.1 | Triplet | 2H | H-5 |

| ~6.6 | Doublet | 2H | H-1 |

| ~5.8 | Singlet (broad) | 2H | H-4 (NH₂) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~159.0 (d, J ≈ 240 Hz) | C-F |

| ~152.0 | C-NH₂ |

| ~136.0 | Quaternary C |

| ~129.0 | Aromatic CH |

| ~122.0 (d, J ≈ 8 Hz) | Aromatic CH |

| ~121.0 | Quaternary C |

| ~115.0 (d, J ≈ 22 Hz) | Aromatic CH |

| ~113.0 | Aromatic CH |

Note: Predicted values are based on spectral data from analogous benzamide structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are listed below. In related structures, the amide carbonyl (C=O) stretch is typically observed around 1650-1680 cm⁻¹, while the N-H stretch from the amide and amino groups appears in the region of 3200-3500 cm⁻¹.[1]

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3300 - 3200 | Medium | N-H Stretch (Amide group) |

| 1650 - 1630 | Strong | C=O Stretch (Amide I) |

| 1620 - 1580 | Medium | N-H Bend (Amine) / C=C Stretch (Aromatic) |

| 1550 - 1510 | Medium | N-H Bend (Amide II) |

| 1250 - 1200 | Strong | C-N Stretch (Amide) |

| 1160 - 1140 | Medium | C-F Stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

| Mode | m/z | Assignment |

| ESI-MS (+) | ~231.09 | [M+H]⁺ |

| ESI-MS (+) | ~253.07 | [M+Na]⁺ |

Experimental Protocols

The following sections detail the probable synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

A common and logical approach for the synthesis of this compound involves a two-step process: the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.[2][3]

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

-

In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Step 2: Reduction of N-(4-fluorophenyl)-4-nitrobenzamide to this compound

-

Dissolve the N-(4-fluorophenyl)-4-nitrobenzamide (1.0 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.

-

A common method for the reduction of the nitro group is catalytic hydrogenation.[2] Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is generally used.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Crystallography of 4-amino-N-(4-fluorophenyl)benzamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystallographic analysis of 4-amino-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry due to the prevalence of the benzamide scaffold in pharmacologically active molecules. As of the date of this publication, specific experimental crystallographic data for this compound is not available in the public domain. This guide, therefore, provides a comprehensive framework for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound via single-crystal X-ray diffraction. The detailed experimental protocols and workflows presented are based on established methodologies for analogous benzamide derivatives. Furthermore, this document outlines the expected data output from such an analysis and its presentation, serving as a practical manual for researchers in the fields of crystallography, medicinal chemistry, and drug development.

Introduction

Substituted benzamides are a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The introduction of an amino group and a fluorinated phenyl ring, as in this compound, can significantly influence the compound's physicochemical properties, such as its hydrogen bonding capabilities, metabolic stability, and binding affinity to biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray crystallography is paramount for understanding its structure-activity relationship (SAR) and for rational drug design. This guide details the necessary steps to achieve this, from chemical synthesis to crystallographic data analysis.

Synthesis and Crystallization

A robust synthesis and the growth of high-quality single crystals are prerequisites for crystallographic analysis. The following protocols are proposed based on common synthetic routes for similar benzamides.

Proposed Synthesis of this compound

The synthesis can be efficiently achieved through a two-step process involving an initial acylation followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

-

To a solution of 4-fluoroaniline (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Dissolve the N-(4-fluorophenyl)-4-nitrobenzamide from the previous step in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, typically 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The final product should be purified by recrystallization to obtain crystals suitable for analysis.

Crystallization Protocol

The growth of single crystals of sufficient size and quality is crucial. The following techniques can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

Experimental Workflow for Crystallographic Analysis

Data Collection and Processing

A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern. The collected data are then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Presentation of Crystallographic Data

The final refined crystal structure data for this compound would be presented in standardized tables. Below are examples of how this data would be structured.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₁₁FN₂O |

| Formula weight | 230.24 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | 0.X × 0.Y × 0.Z mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.xxxx] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2σ(I)] | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| R indices (all data) | R₁ = 0.xxxx, wR₂ = 0.yyyy |

| Largest diff. peak and hole | 0.xxx and -0.yyy e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-F | X.XXX(x) |

| C=O | Y.YYY(y) |

| N-H (amide) | Z.ZZZ(z) |

| C-N (amide) | A.AAA(a) |

| Dihedral Angle¹ | DD.D° |

| N-C-C Angle | AAA.A(a)° |

| C-N-H Angle | BBB.B(b)° |

¹Dihedral angle between the two aromatic rings.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not yet characterized, many benzamide derivatives are known to act as inhibitors of enzymes such as kinases or histone deacetylases (HDACs). The structural information obtained from crystallography would be invaluable for understanding how this molecule might interact with a protein target.

The diagram below illustrates a hypothetical mechanism where a benzamide derivative could inhibit a kinase signaling pathway, a common mode of action for anti-cancer drugs.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and crystallographic analysis of this compound. While experimental data for this specific compound is currently lacking in the public domain, the protocols and workflows outlined herein, derived from established chemical literature, offer a clear path forward for researchers. The successful determination of its crystal structure will provide critical insights for medicinal chemists and drug developers, enabling a deeper understanding of its potential biological activity and facilitating future drug design efforts.

The Biological Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 4-amino-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document extrapolates its potential therapeutic applications by examining the biological screening of structurally analogous compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to provide a foundational roadmap for future research and development.

Introduction: The Benzamide Scaffold and the Role of Fluorine

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life and bioavailability.[1]

Predicted Therapeutic Arenas and Molecular Targets

Based on the activities of structurally related N-phenylbenzamide derivatives, this compound is predicted to exhibit activity in several key therapeutic areas, primarily oncology.

Anticancer Activity

The most promising therapeutic application for this class of compounds is in oncology. Structurally similar molecules have demonstrated potent anticancer effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

A notable analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3.[2][3] HDAC inhibitors are an established class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[4] FNA exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines and demonstrated in vivo tumor growth inhibition.[2][3]

Table 1: In Vitro Anticancer Activity of FNA (IC50, µM) [3]

| Cell Line | Cancer Type | FNA | SAHA (Control) |

| HepG2 | Liver Cancer | 1.30 | 17.25 |

| U937 | Leukemia | 0.55 | - |

| H460 | Lung Cancer | 4.73 | - |

| FTC-133 | Thyroid Cancer | 9.09 | - |

| HELA | Cervical Cancer | 1.41 | - |

| K562 | Leukemia | 1.31 | - |

Data extracted from a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).

Another related compound, 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide , has shown single-digit micromolar anticancer activity against lung, cervical, and breast cancer cell lines.[5] This suggests that the N-(4-fluorophenyl)benzamide moiety can be a key pharmacophore in designing novel anticancer agents targeting other pathways.

Table 2: In Vitro Anticancer Activity of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide (IC50, µM) [5]

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 7.5 |

| HeLa | Cervical Cancer | 9.3 |

| MCF-7 | Breast Cancer | 8.9 |

Furthermore, the benzamide core is present in inhibitors of DNA methyltransferases (DNMTs) and receptor tyrosine kinases (RTKs), suggesting that this compound could also potentially modulate these targets.[4][6]

Antimicrobial Activity

While direct antimicrobial data for this compound is scarce, related fluorinated carbazole derivatives have shown antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.[7] The introduction of a fluorophenyl group has been observed to enhance the antibacterial activity of certain carbazole scaffolds.[7]

Anticonvulsant Activity

Research into 4-amino-N-phenylbenzamide analogues has also explored their potential as anticonvulsant agents. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide demonstrated significant activity in maximal electroshock seizure tests in animal models.[8]

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological screening of this compound and its analogs.

Synthesis of N-substituted Benzamides

A general method for the synthesis of N-(4-aminophenyl)-substituted benzamides involves the reaction of a substituted benzoic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with p-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to the corresponding amine.[9]

Caption: General synthetic scheme for N-substituted benzamides.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes can be determined using commercially available kits.

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate are prepared in an assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: The fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathways

HDAC Inhibition and Cancer

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by compounds like FNA leads to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.

Caption: Simplified signaling pathway of HDAC inhibition in cancer.

Conclusion and Future Directions

While direct biological screening data for this compound is not extensively available, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. The presence of the N-(4-fluorophenyl)benzamide moiety in compounds with potent HDAC inhibitory and other cytotoxic activities warrants further investigation of this specific molecule.

Future research should focus on:

-

Synthesis and characterization of this compound.

-

Comprehensive in vitro screening against a broad panel of cancer cell lines and microbial strains.

-

Enzymatic assays to identify specific molecular targets, such as HDACs, DNMTs, and various kinases.

-

In vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and toxicity.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound, leveraging the knowledge gained from its closely related chemical relatives.

References

- 1. This compound | 698988-07-7 | Benchchem [benchchem.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4-amino-N-(4-fluorophenyl)benzamide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-(4-fluorophenyl)benzamide-based Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a crucial component in the design of potent inhibitors targeting epigenetic-modifying enzymes, particularly histone deacetylases (HDACs). This technical guide focuses on the mechanism of action of a prominent derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , a selective Class I HDAC inhibitor. FNA has demonstrated significant anti-tumor activity through the induction of apoptosis and cell cycle arrest. This document provides a comprehensive overview of its biological targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription. Dysregulation of HDAC activity is a hallmark of many cancers, making HDACs a prime target for therapeutic intervention. Benzamide-containing compounds represent a significant class of HDAC inhibitors, with some achieving clinical approval.

The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a novel synthetic benzamide derivative that has shown potent inhibitory activity against Class I HDACs, with a notable selectivity for HDAC3.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anti-neoplastic agent.[1][3]

Mechanism of Action

The primary mechanism of action of FNA is the inhibition of Class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1][2] By inhibiting these enzymes, FNA promotes the accumulation of acetylated histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This, in turn, triggers cellular responses that culminate in apoptosis and cell cycle arrest.

Signaling Pathway of HDAC Inhibition by FNA

The inhibition of HDACs by FNA initiates a cascade of intracellular events that contribute to its anti-tumor effects. The pathway involves the hyperacetylation of histones, leading to the transcriptional activation of key cell cycle regulators and pro-apoptotic proteins.

Caption: Signaling pathway of FNA-mediated HDAC inhibition.

Quantitative Data

The inhibitory activity of FNA has been quantified against various HDAC isoforms and cancer cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro HDAC Inhibitory Activity of FNA

| HDAC Isoform | FNA IC₅₀ (nM) |

| HDAC1 | 842.3 |

| HDAC2 | 949.1 |

| HDAC3 | 95.48 |

Data sourced from Chen et al., 2020.[1][2]

Table 2: In Vitro Anti-proliferative Activity of FNA against Various Cancer Cell Lines

| Cell Line | Cancer Type | FNA IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 1.30 |

| U937 | Histiocytic Lymphoma | 0.55 |

| H460 | Non-small Cell Lung Cancer | 4.73 |

| FTC-133 | Follicular Thyroid Carcinoma | 9.09 |

| HELA | Cervical Cancer | 1.41 |

| K562 | Chronic Myelogenous Leukemia | 1.31 |

Data sourced from Chen et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of FNA.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ values of a test compound against specific HDAC isoforms.

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of FNA in assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the diluted FNA and recombinant human HDAC enzyme. Incubate for a specified time at room temperature.

-

Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period to allow for deacetylation.

-

Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the FNA concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-based Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of FNA and a vehicle control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of a compound on cell cycle distribution.

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Plate cells and treat with different concentrations of FNA for a specified duration (e.g., 6 hours).[3]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at 4°C overnight.[3]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

-

Cell Treatment: Treat cells with FNA at desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a potent Class I HDAC inhibitor with a clear mechanism of action that involves the induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the in vivo efficacy and safety profile of FNA and related compounds based on the this compound scaffold is warranted to explore their full therapeutic potential.

References

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-amino-N-(4-fluorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-amino-N-(4-fluorophenyl)benzamide. Given the specificity of this molecule, this document combines available data with established experimental methodologies for its characterization, offering a foundational resource for its use in research and development.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

CAS Number: 698988-07-7[1]

-

Chemical Formula: C₁₃H₁₁FN₂O[1]

-

Molecular Structure: The molecule consists of a central benzamide core. An amino group (-NH₂) is attached at the para-position (position 4) of the benzoyl ring, and the amide nitrogen is substituted with a 4-fluorophenyl group.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes calculated and predicted values, alongside data for structurally related compounds to provide context. It is crucial to note that predicted values should be confirmed by experimental data.

| Property | Value | Data Type | Source / Notes |

| Molecular Weight | 230.24 g/mol | Calculated | (Calculated from Molecular Formula C₁₃H₁₁FN₂O) |

| Appearance | White to off-white solid | Predicted | Based on general characteristics of similar benzamide compounds. |

| Melting Point | 187 °C | Experimental | Value for the related compound N-(4-fluorophenyl)benzamide.[2] The amino group will likely alter this value. |

| Boiling Point | 246.5 ± 23.0 °C | Predicted | Value for the related compound N-(4-fluorophenyl)benzamide.[2] |

| pKa | 12.50 ± 0.70 | Predicted | Value for the related compound N-(4-fluorophenyl)benzamide.[2] This likely corresponds to the amide N-H proton. The aromatic amino group will have a much lower pKa. |

| LogP (XLogP3) | 2.6 | Computed | Value for the isomer N-(4-amino-3-fluorophenyl)benzamide.[3] This serves as a reasonable estimate. |

| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF). | Predicted | The aromatic structure suggests low aqueous solubility, while the polar amino and amide groups allow for solubility in organic solvents like DMSO and DMF.[4] |

| Hydrogen Bond Donors | 2 | Computed | (From one -NH₂ group and one amide -NH- group)[5] |

| Hydrogen Bond Acceptors | 3 | Computed | (From one amide C=O group, one -NH₂ group, and one Fluorine atom)[3] |

Synthesis and Characterization Workflow

The synthesis of this compound typically follows a standard two-step procedure involving amide bond formation followed by the reduction of a nitro group. This workflow is a common and efficient route for preparing such compounds in a laboratory setting.[5][6]

Caption: General workflow for synthesis and purification.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard laboratory protocols.

The melting point is a critical indicator of a compound's purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)[8]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs grinding)

Procedure:

-

Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[9]

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[9]

-

Measurement (Digital Apparatus):

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

The partition coefficient (LogP) measures a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior. The shake-flask method is the gold standard for experimental LogP determination.[11]

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Separatory funnels or vials

-

Mechanical shaker or rotator

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Prepare two separate solutions: n-octanol saturated with PBS and PBS saturated with n-octanol. This is achieved by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated PBS.[12]

-

Seal the vial and place it on a mechanical shaker. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.[12]

-

After shaking, centrifuge the vials at a low speed to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

-

Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[13]

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 366-75-6 CAS MSDS (N-(4-fluorophenyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N-(4-amino-3-fluorophenyl)benzamide | C13H11FN2O | CID 81761818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pennwest.edu [pennwest.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. enamine.net [enamine.net]

- 13. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Initial Synthesis of 4-amino-N-(4-fluorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 4-amino-N-(4-fluorophenyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule and its precursor.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a reliable two-step process. The first step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 4-fluoroaniline to yield the intermediate, 4-nitro-N-(4-fluorophenyl)benzamide. The subsequent step is the reduction of the nitro group to a primary amine, affording the final product.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N-(4-fluorophenyl)benzamide

This procedure details the amide coupling reaction between 4-nitrobenzoyl chloride and 4-fluoroaniline.

Reaction Scheme:

Caption: Amide formation reaction.

Materials:

-

4-Nitrobenzoyl chloride

-

4-Fluoroaniline

-

Pyridine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

-

To this mixture, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

-

Stir the reaction mixture at ambient temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-nitro-N-(4-fluorophenyl)benzamide.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~95% | [1] |

| CAS Number | 347-81-9 | [1] |

| Molecular Formula | C₁₃H₉FN₂O₃ | [1] |

| Molecular Weight | 260.22 g/mol | [1] |

Step 2: Synthesis of this compound

This section provides three common methods for the reduction of the nitro group of 4-nitro-N-(4-fluorophenyl)benzamide.

Caption: Workflow for the reduction of the nitro intermediate.

Materials:

-

4-nitro-N-(4-fluorophenyl)benzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Materials:

-

4-nitro-N-(4-fluorophenyl)benzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

To a solution of 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).[2]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 3-5 hours.[2]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product.

Materials:

-

4-nitro-N-(4-fluorophenyl)benzamide

-

Iron powder

-

Ethanol

-

Water

-

Hydrochloric acid (catalytic amount) or Acetic Acid[3]

Procedure:

-

Suspend 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 ratio).[3]

-

Add a catalytic amount of hydrochloric acid or acetic acid to the suspension.

-

Heat the mixture to reflux and add iron powder (3-5 equivalents) portion-wise.

-

Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.[3]

-

After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Characterization of this compound

The following tables summarize the expected characterization data for the final product based on analogous compounds and predictive models.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | -NH- (Amide) |

| ~7.75 | dd | 2H | Ar-H |

| ~7.65 | d | 2H | Ar-H |

| ~7.15 | t | 2H | Ar-H |

| ~6.60 | d | 2H | Ar-H |

| ~5.80 | s (br) | 2H | -NH₂ (Amino) |

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~158.0 (d) | C-F |

| ~152.5 | C-NH₂ |

| ~135.5 | C (quaternary) |

| ~129.0 | Ar-CH |

| ~122.5 (d) | Ar-CH |

| ~121.5 | C (quaternary) |

| ~115.0 (d) | Ar-CH |

| ~113.0 | Ar-CH |

Table 3: Predicted IR and MS Data

| Spectroscopy | Characteristic Peaks/Values |

| IR (cm⁻¹) | ~3450-3300 (N-H stretch, amine), ~3300-3200 (N-H stretch, amide), ~1630 (C=O stretch, amide), ~1600, 1500 (C=C stretch, aromatic), ~1240 (C-F stretch) |

| MS (ESI+) | m/z: 231.09 [M+H]⁺ |

Conclusion

This technical guide provides a detailed and practical framework for the initial synthesis of this compound. The described two-step synthesis is robust and employs readily available reagents and standard laboratory techniques. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis and verification of this important chemical entity.

References

Structural Elucidation of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-amino-N-(4-fluorophenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed, predictive spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, analytical chemistry, and drug development, offering insights into the structural characterization of this and similar N-arylbenzamide scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from a combination of computational models and empirical data from related structures, providing a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.10 | s | 1H | -NH- (Amide) |

| ~7.75 | dd, J ≈ 9.0, 5.0 Hz | 2H | Ar-H (ortho to -NH of fluorophenyl) |

| ~7.70 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -C=O) |

| ~7.20 | t, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -F) |

| ~6.60 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to -C=O) |

| ~5.90 | s (br) | 2H | -NH₂ (Amino) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Amide) |

| ~158.0 (d, J ≈ 240 Hz) | C-F |

| ~152.5 | C-NH₂ |

| ~136.0 | C (quaternary, attached to NH) |

| ~129.5 | Ar-CH (ortho to -C=O) |

| ~124.0 | C (quaternary, attached to C=O) |

| ~121.5 (d, J ≈ 8 Hz) | Ar-CH (ortho to -NH of fluorophenyl) |

| ~115.5 (d, J ≈ 22 Hz) | Ar-CH (ortho to -F) |

| ~113.0 | Ar-CH (meta to -C=O) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (-NH₂ and -NH-) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1230 | Strong | C-F Stretch |

| ~840 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Predicted m/z | 231.0934 | 253.0753 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A common and effective method for the synthesis of such benzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[1]

Step 1: Amide Formation N-(4-fluorophenyl)-4-nitrobenzamide is synthesized by reacting 4-nitrobenzoyl chloride with 4-fluoroaniline in the presence of a base like pyridine or triethylamine in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature.

Step 2: Nitro Group Reduction The resulting N-(4-fluorophenyl)-4-nitrobenzamide is then reduced to the target compound, this compound. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1]

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ peak.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for the structural elucidation of the synthesized compound.

References

An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-fluorophenyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-amino-N-(4-fluorophenyl)benzamide derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of epigenetic modifiers such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways.

Core Synthesis Strategy

The most common and efficient synthesis of the this compound core structure is a two-step process. This involves the initial acylation of 4-fluoroaniline with a 4-nitrobenzoyl chloride derivative, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Acylation of 4-fluoroaniline

The first step is the formation of an amide bond between 4-fluoroaniline and 4-nitrobenzoyl chloride. This reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM), at room temperature. The presence of a mild base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the hydrochloric acid byproduct.[1]

Step 2: Reduction of the Nitro Group

The nitro intermediate, N-(4-fluorophenyl)-4-nitrobenzamide, is then reduced to the final this compound. Two primary methods are widely employed for this transformation:

-

Catalytic Hydrogenation: This is a clean and efficient method utilizing a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2] The reaction is usually performed in a polar solvent like ethanol or methanol.

-

Chemical Reduction with Tin(II) Chloride: An alternative method involves the use of a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, often in a solvent like ethanol at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide (Acylation)

Materials:

-

4-fluoroaniline

-

4-nitrobenzoyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (1.1 eq) to the solution and stir at room temperature.

-

In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Slowly add the 4-nitrobenzoyl chloride solution to the 4-fluoroaniline solution via a dropping funnel over 15-30 minutes.

-

Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-fluorophenyl)-4-nitrobenzamide as a solid.

Protocol 2A: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

-

N-(4-fluorophenyl)-4-nitrobenzamide

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Methanol

-

Hydrogen source (balloon or hydrogenation apparatus)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 30 minutes to several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

Protocol 2B: Synthesis of this compound (Tin(II) Chloride Reduction)

Materials:

-

N-(4-fluorophenyl)-4-nitrobenzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, suspend N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol.

-

Add SnCl₂·2H₂O (typically 3-5 eq) to the suspension.[1]

-

Heat the reaction mixture to 70°C and maintain for several hours, monitoring by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis and Characterization Data for this compound and Derivatives

| Compound | R1 | R2 | R3 | R4 | Yield (%) | Melting Point (°C) | Molecular Formula | Reference |

| 1 | H | H | H | H | >85 (reduction step) | 177 | C₁₃H₁₁FN₂O | [3] |

| 2 | Cl | H | H | H | - | - | C₁₃H₁₀ClFN₂O | - |

| 3 | H | OCH₃ | H | H | - | - | C₁₄H₁₃FN₂O₂ | - |

| 4 | H | H | NO₂ | H | 70 (acylation step) | - | C₁₃H₁₀FN₃O₃ | [4] |

Note: Data for derivatives are often found in supplementary information of research articles and may require specific literature searches for a broader range of substituents.

Table 2: Predicted Spectral Data for this compound

| ¹H NMR (500 MHz, DMSO-d₆) | ¹³C NMR (125 MHz, DMSO-d₆) | IR (KBr, cm⁻¹) | Mass Spectrometry (ESI-MS) |

| δ ~9.80 (s, 1H, -NH-) | δ ~165.0 (C=O) | ~3400-3200 (N-H stretching) | m/z [M+H]⁺ calculated for C₁₃H₁₂FN₂O: 231.09 |

| δ ~7.80 (d, 2H, Ar-H) | δ ~155.0 (C-F) | ~1640 (C=O stretching) | |

| δ ~7.65 (dd, 2H, Ar-H) | δ ~152.0 (C-NH₂) | ~1600, 1500 (C=C aromatic stretching) | |

| δ ~7.15 (t, 2H, Ar-H) | δ ~129.0 (Ar-CH) | ~1220 (C-F stretching) | |

| δ ~6.60 (d, 2H, Ar-H) | δ ~122.0 (Ar-CH) | ||

| δ ~5.80 (s, br, 2H, -NH₂) | δ ~115.0 (d, JCF, Ar-CH) | ||

| δ ~114.0 (Ar-CH) |

Note: Predicted data is based on analogous structures and computational models. Actual experimental data may vary.[5]

Mandatory Visualizations

Synthetic Workflow

Caption: General synthetic workflow for this compound.

DNMT Inhibition Signaling Pathway

Caption: Mechanism of DNMT inhibition and tumor suppressor gene reactivation.[6][7]

HDAC Inhibition Signaling Pathway

Caption: Downstream effects of HDAC3 inhibition.

Experimental Workflow: In Vitro HDAC Inhibition Assay

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.[8][9]

Conclusion

The synthesis of this compound derivatives is a well-established process with reliable and scalable protocols. The biological activity of these compounds as inhibitors of HDACs and DNMTs makes them valuable tools in cancer research and drug development. This guide provides the foundational knowledge for the synthesis, characterization, and evaluation of this important class of molecules. Further exploration of structure-activity relationships through the synthesis of novel derivatives will continue to be a promising avenue for the discovery of new therapeutic agents.

References

- 1. Epigenetic reactivation of tumor suppressor genes by a novel small-molecule inhibitor of human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Silencing DNA methyltransferase 1 leads to the activation of the esophageal suppressor gene p16 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Unveiling the Molecular Interactions of 4-amino-N-(4-fluorophenyl)benzamide and Its Derivatives: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the known and potential biological targets of the chemical scaffold 4-amino-N-(4-fluorophenyl)benzamide and its structurally related derivatives. This document synthesizes publicly available data to illuminate the therapeutic potential and mechanistic underpinnings of this versatile chemical class.

The benzamide core structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific compound, this compound, and its analogs have been investigated for their potential to interact with a diverse range of biological targets, implicating them in the modulation of key cellular processes. This guide will delve into the quantitative data of these interactions, provide detailed experimental methodologies for their characterization, and visualize the associated signaling pathways.

Key Biological Targets and Quantitative Efficacy

Research has identified several key protein families as targets for derivatives of 4-amino-N-(phenyl)benzamide. The following tables summarize the quantitative data on the inhibitory activities of these compounds against their respective targets.

Histone Deacetylases (HDACs)

Derivatives of 4-amino-N-(phenyl)benzamide have demonstrated potent inhibitory activity against Class I HDACs, which are crucial regulators of gene expression and are implicated in cancer.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | 95.48 | HepG2 | 1.30 | [1] |

| (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | Class I HDACs | Potent (exact values not specified) | SKM-1 | Not specified | [2] |

Kinases

The benzamide scaffold is a common feature in kinase inhibitors. Off-target screening of a structurally related benzamide-based kinase inhibitor revealed activity against several key kinases involved in cell signaling and proliferation.

| Compound | Kinase Target | IC50 (nM) | Notes | Reference |

| CHMFL-ABL-053 (structurally related) | ABL1 | 70 | Primary target; tyrosine kinase in CML | [3] |

| SRC | 90 | Off-target; non-receptor tyrosine kinase | [3] | |

| p38 | 62 | Off-target; MAP kinase in stress response | [3] |

DNA Methyltransferases (DNMTs)

Analogues based on the 4-amino-N-(4-aminophenyl)benzamide core have been explored as inhibitors of DNMTs, enzymes that play a critical role in epigenetic regulation.

| Compound | Target | EC50 (µM) | Efficacy | Reference |

| Derivative 31 | hDNMT3A | 0.9 | 90% | [4] |

Sirtuins (SIRTs)

The benzamide structure is recognized as a potential scaffold for the development of sirtuin inhibitors. Sirtuins are NAD+-dependent deacetylases involved in a wide range of cellular processes.

| Compound | Target | EC50 (µM) | Notes | Reference |

| Sirtuin modulator 4 | SIRT1 | 51-100 | Inhibitory effect | [5] |

Cereblon (CRBN)

Fluorinated benzamide derivatives have shown an increased binding affinity to Cereblon, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.

| Compound | Target | IC50 (µM) | Notes | Reference |

| Fluorinated benzamide derivative 8d | CRBN | 63 ± 16 | Highest affinity in the series | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal generated is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Kinase Reaction:

-

To each well of the microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

-

Add the diluted test compound or vehicle control to the appropriate wells.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

-

Termination and ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for approximately 40 minutes.

-

-

Signal Generation:

-

Add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric Sirtuin 1 (SIRT1) Inhibition Assay

This assay is designed for the sensitive and rapid evaluation of SIRT1 inhibitors.[7]

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue, a fluorophore, and a quencher. In its native state, the quencher suppresses the fluorescence. Upon deacetylation by SIRT1, the substrate is cleaved by a developer enzyme, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[7]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate

-

SIRT1 Assay Buffer

-

Developer enzyme

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Nicotinamide (positive control)

-

96-well black microplates

-